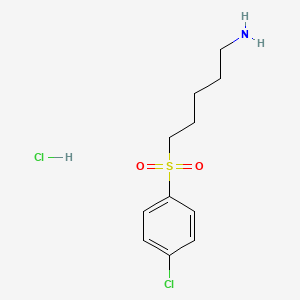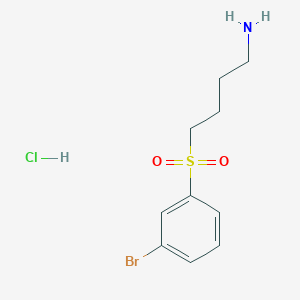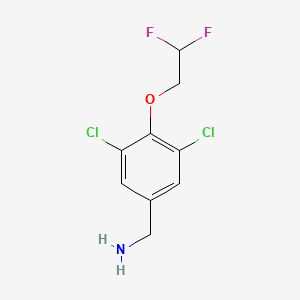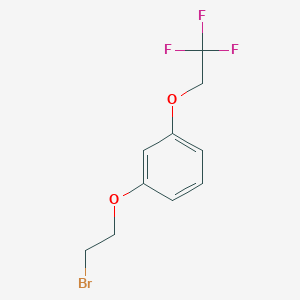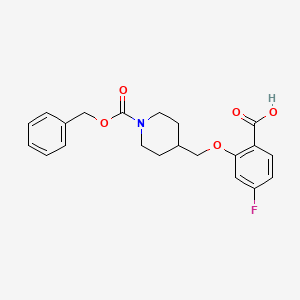
5-Brom-2-Fluor-3-(Trifluormethyl)phenol
Übersicht
Beschreibung
5-Bromo-2-fluoro-3-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenol ring
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung dient als vielseitiger Baustein in der organischen Synthese. Seine halogenierte aromatische Struktur macht es zu einem wertvollen Zwischenprodukt für die Konstruktion komplexerer Moleküle. Es kann verschiedene Reaktionen eingehen, darunter nukleophile Substitution und Kupplungsreaktionen, um eine Vielzahl organischer Verbindungen zu liefern .
Farbstoffindustrie
In der Farbstoffindustrie wird 5-Brom-2-Fluor-3-(Trifluormethyl)phenol als Zwischenprodukt zur Synthese von Farbstoffen und Pigmenten verwendet. Seine molekulare Struktur ermöglicht die Einführung zusätzlicher funktioneller Gruppen, die die Farbeigenschaften der resultierenden Farbstoffe verändern können .
Pharmazeutische Forschung
Diese Verbindung findet Anwendung in der pharmazeutischen Forschung als Zwischenprodukt für die Synthese von Arzneimittelmolekülen. Seine Reaktivität mit anderen organischen Verbindungen kann zur Entwicklung neuer pharmakologisch aktiver Moleküle führen .
Materialwissenschaften
In den Materialwissenschaften wird This compound verwendet, um fortschrittliche Materialien wie Poly(arylenether) (PAE) herzustellen, die Anwendungen in Hochleistungskunststoffen und Elektronik finden .
Analytische Chemie
Die einzigartige Struktur der Verbindung kann in der analytischen Chemie für die Entwicklung von analytischen Standards und Reagenzien genutzt werden. Sie kann zur Kalibrierung von Instrumenten oder als Referenzverbindung in verschiedenen chemischen Analysen verwendet werden .
Umweltwissenschaften
Obwohl direkte Anwendungen in den Umweltwissenschaften nicht explizit dokumentiert sind, können Verbindungen wie This compound auf ihr Umweltverhalten und ihre Umweltverträglichkeit hin untersucht werden. Dies umfasst die Forschung zu ihrer biologischen Abbaubarkeit, dem möglichen Bioakkumulationsverhalten und den Auswirkungen auf Ökosysteme .
Safety and Hazards
Wirkmechanismus
Target of Action
The targets of phenolic compounds can vary widely depending on their specific structure and functional groups. They can interact with a variety of proteins, enzymes, and cellular structures. For instance, some phenolic compounds are known to interact with enzymes involved in oxidative stress responses .
Mode of Action
The mode of action of phenolic compounds can also be diverse. They may act as antioxidants, enzyme inhibitors, receptor agonists or antagonists, or disruptors of cell membrane integrity. The presence of the bromo, fluoro, and trifluoromethyl groups on the phenol could potentially influence its reactivity and interactions with biological targets .
Biochemical Pathways
Phenolic compounds can influence many biochemical pathways. For example, they may affect the pathways involved in oxidative stress, inflammation, cell cycle regulation, and apoptosis. The specific pathways affected by “5-Bromo-2-fluoro-3-(trifluoromethyl)phenol” would depend on its specific targets .
Pharmacokinetics
The pharmacokinetics of phenolic compounds can be influenced by factors such as their solubility, stability, and metabolism. They may be absorbed in the gastrointestinal tract, metabolized in the liver, and excreted in the urine or feces. The presence of halogen groups can influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
The cellular and molecular effects of phenolic compounds can include changes in cell viability, induction of apoptosis, changes in gene expression, and modulation of signal transduction pathways. The specific effects of “5-Bromo-2-fluoro-3-(trifluoromethyl)phenol” would depend on its specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action of phenolic compounds. For example, the pH can affect the ionization state of the phenol group, potentially influencing its reactivity and interactions with biological targets .
Biochemische Analyse
Biochemical Properties
5-Bromo-2-fluoro-3-(trifluoromethyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination . The compound’s interactions with enzymes often involve the formation of covalent bonds, leading to enzyme inhibition or activation. Additionally, 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol can form hydrogen bonds with proteins, affecting their tertiary structure and function.
Cellular Effects
The effects of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity . The compound’s ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine or serine, is a key aspect of its mechanism of action. Additionally, 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol remains stable under certain conditions but can degrade in the presence of light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition . At higher doses, toxic or adverse effects can be observed, including oxidative stress, cellular damage, and disruption of metabolic processes. Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being beneficial to harmful.
Metabolic Pathways
5-Bromo-2-fluoro-3-(trifluoromethyl)phenol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation . The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Additionally, 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol can influence the activity of cofactors, further modulating metabolic pathways.
Transport and Distribution
Within cells and tissues, 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, its presence in the cytoplasm versus the nucleus can lead to different biochemical outcomes.
Subcellular Localization
The subcellular localization of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the mitochondria, endoplasmic reticulum, or nucleus can influence its interactions with biomolecules and its overall biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Bromo-2-fl
Eigenschaften
IUPAC Name |
5-bromo-2-fluoro-3-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHGZWFVMPQUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


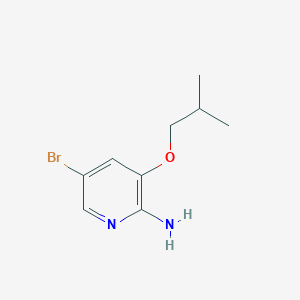
![3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine](/img/structure/B1412640.png)
![2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B1412641.png)
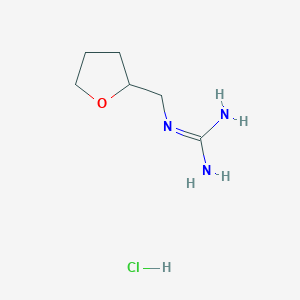
![4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1412644.png)
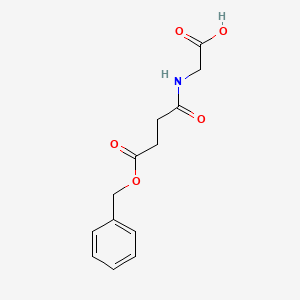
![tert-Butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate](/img/structure/B1412648.png)
![[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1412649.png)
